5H-[1,3]Thiazolo[5,4-d][1,3]oxazine
Description
Properties
CAS No. |
148292-50-6 |
|---|---|
Molecular Formula |
C5H4N2OS |
Molecular Weight |
140.16 |
IUPAC Name |
5H-[1,3]thiazolo[5,4-d][1,3]oxazine |
InChI |
InChI=1S/C5H4N2OS/c1-4-5(6-2-8-1)9-3-7-4/h1,3H,2H2 |
InChI Key |
XRJKJPUTOMJYGZ-UHFFFAOYSA-N |
SMILES |
C1N=C2C(=CO1)N=CS2 |
Synonyms |
5H-Thiazolo[5,4-d][1,3]oxazine (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 5h 1 2 Thiazolo 5,4 D 1 2 Oxazine and Its Derivatives
Conventional and Modern Synthetic Approaches
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecular architectures like thiazolo-oxazines by combining three or more reactants in a single step. A notable green synthesis approach involves the reaction of thiazole (B1198619), activated acetylenic compounds, and alkyl bromides, which leads to the formation of thiazolo-oxazine derivatives in high yields. iau.ir This method benefits from being performed in environmentally friendly media and allowing for easy product separation. iau.ir
Another efficient MCR for creating the related 1,3-oxazine ring involves the one-pot condensation of an α- or β-naphthol, an aniline, and formaldehyde (B43269). academie-sciences.fr This strategy has been successfully employed using catalysts like thiamine (B1217682) hydrochloride (VB1) in an aqueous medium, highlighting a green and convenient pathway to polysubstituted oxazines. academie-sciences.fr While not forming the fused thiazolo system directly, it demonstrates the power of MCRs in building the oxazine (B8389632) portion of the target scaffold.
Table 1: Multicomponent Reaction Strategies for Thiazolo-Oxazine and Related Scaffolds
| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Thiazole, Activated Acetylenic Compounds, Alkyl Bromides | Green media | Thiazolo-oxazine derivatives | High yields, easy separation | iau.ir |
| α- or β-Naphthol, Aniline, Formaldehyde | Thiamine Hydrochloride (VB1) / Water | 1,3-Oxazine derivatives | One-pot, biodegradable catalyst, aqueous medium | academie-sciences.fr |
| Ethyl Acetoacetate, Aldehydes, Thiourea | Modified Montmorillonite | Dihydropyrimidinones (precursors to thiazolo[3,2-a]pyrimidines) | Catalyst-assisted, leads to fused thiazole systems | arabjchem.org |
Cyclization and annulation are fundamental strategies for constructing the fused bicyclic system of thiazolo-oxazines. A significant method involves the cyclization of 5-[(1E)-N-(4-chlorophenyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione derivatives with triphosgene (B27547). scispace.comresearchgate.net This reaction, conducted by refluxing in dichloromethane (B109758) with triethylamine, yields 3-(4-chlorophenyl)-4-methylidene-4,8-dihydro-2H,5H- iau.iracademie-sciences.frthiazino[5,4-e] iau.iracademie-sciences.froxazine-2,5,7(3H)-trione derivatives. scispace.comresearchgate.net Triphosgene serves as a stable and effective phosgene (B1210022) substitute for building the oxazine ring onto the thiazine (B8601807) precursor. scispace.com
Another versatile technique is N,N-bond forming heterocyclization, which has been used to create complex fused systems like benzothiazolo-fused 5H-benzo[d]pyrazolo[5,1-b] iau.iracademie-sciences.fr-oxazines. nih.gov This base-mediated, one-pot method starts from o-nitroheterocyclic aldehydes and demonstrates broad applicability in constructing novel heterocycles. nih.gov
Catalyst-driven cyclization is also prominent. For instance, gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides provides a chemoselective route to substituted 4H-benzo[d] iau.iracademie-sciences.froxazines under mild conditions. nih.gov Similarly, the synthesis of isoxazolo[5,4-d] iau.iracademie-sciences.froxazine derivatives has been accomplished through the heterocyclization of 5-amino-3-methylisoxazole-4-carboxylic acid with triethylorthoesters. researchgate.net These methods highlight how intramolecular ring-closing reactions are key to accessing the desired fused scaffolds.
Table 2: Cyclization and Annulation Approaches to Fused Thiazolo-Oxazine Systems
| Precursor | Reagent/Catalyst | Resulting Fused System | Key Features | Reference |
|---|---|---|---|---|
| 5-[(1E)-N-(4-chlorophenyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione | Triphosgene | 3-(4-chlorophenyl)-4-methylidene-4,8-dihydro-2H,5H- iau.iracademie-sciences.frthiazino[5,4-e] iau.iracademie-sciences.froxazine-2,5,7(3H)-trione | Cyclization using a phosgene equivalent | scispace.comresearchgate.net |
| o-Nitroheterocyclic aldehydes | KOH / Alcoholic Solvent | Benzothiazolo-fused 5H-benzo[d]pyrazolo[5,1-b] iau.iracademie-sciences.fr-oxazines | Base-mediated, N,N-bond forming heterocyclization | nih.gov |
| N-(2-Alkynyl)aryl benzamides | Gold(I) Catalyst | 4H-Benzo[d] iau.iracademie-sciences.froxazines | Chemoselective 6-exo-dig oxygen cyclization | nih.gov |
| 5-Amino-3-methylisoxazole-4-carboxylic acid | Triethylorthoesters | Isoxazolo[5,4-d] iau.iracademie-sciences.froxazine derivatives | Heterocyclization with orthoesters | researchgate.net |
Oxidation reactions provide a direct pathway to certain fused oxazine structures. The synthesis of 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones has been achieved through the oxidation of various pyrrolo[3,2,1-ij]quinoline-1,2-diones using m-chloroperbenzoic acid (m-CPBA). arkat-usa.org This process involves a selective recyclization and rearrangement of the pyrroldione fragment to form the 1,3-oxazine ring, a transformation that aligns with quantum mechanical calculations. arkat-usa.org Additionally, the oxidation of α-amino radicals has been noted as a key step in a sequential catalytic process for synthesizing general 1,3-oxazine derivatives. rsc.org
The development of sustainable synthetic methods is a major focus in modern chemistry, and the synthesis of thiazolo-oxazines is no exception. These approaches prioritize the use of non-toxic catalysts, environmentally benign solvents, and energy-efficient conditions. nih.gov
Biocatalysis utilizes enzymes as natural, efficient, and non-toxic catalysts. The synthesis of 1,3-oxazine derivatives has been successfully achieved using enzymes like Candida antarctica lipase (B570770) B (CALB). researchgate.net A novel one-pot strategy combines visible-light photoredox catalysis with enzyme catalysis to produce 1,3-oxazines from α- or β-naphthols and ethyl N-aryl glycinates, demonstrating the compatibility of these two catalytic systems. rsc.org
Organocatalysis employs small organic molecules to accelerate reactions. An organocatalyzed [4+2] annulation of carbon dioxide (CO2) or carbonyl sulfide (B99878) (COS) with allenamides has been developed to produce 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones, respectively. nih.gov This method offers high regio- and chemo-selectivity under mild conditions. nih.gov Furthermore, bifunctional catalysis, using reagents that can act as both a Brønsted base and a hydrogen-bond donor, has been applied to the stereocontrolled synthesis of tetrahydro-1,2-oxazines from nitroolefins. rsc.org
Table 3: Examples of Biocatalysis and Organocatalysis in Oxazine Synthesis
| Catalyst Type | Catalyst Example | Substrates | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Biocatalyst | Candida antarctica lipase B (CALB) | Various | 1,3-Oxazine derivatives | Enzymatic catalysis | researchgate.net |
| Biocatalyst + Photocatalyst | Enzyme + Visible-light catalyst | α- or β-Naphthols, Ethyl N-aryl glycinates | 1,3-Oxazine derivatives | Sequential one-pot reaction | rsc.org |
| Organocatalyst | Lewis Base Adducts | Allenamides, CO2/COS | 1,3-Oxazine-2,4-diones / 1,3-Thiazine-2,4-diones | [4+2] Annulation, CO2/COS utilization | nih.gov |
| Organocatalyst | Aminooxylating reagents | Nitroolefins | Tetrahydro-1,2-oxazines | Bifunctional catalysis, high stereocontrol | rsc.org |
Aqueous Reaction Conditions are highly desirable from a green chemistry perspective. An efficient, one-pot, three-component synthesis of 1,3-oxazine derivatives uses thiamine hydrochloride (VB1) as a biodegradable and reusable catalyst in water. academie-sciences.fr This method is operationally simple and proceeds under mild conditions. academie-sciences.fr The synthesis of thiazolo[3,2-a]indoles, a related fused system, has also been achieved in water as the sole reaction medium, providing an environmentally benign, metal-free approach. nih.gov Furthermore, visible-light-mediated synthesis of thiazolo[3,2-b] iau.irrsc.orgdntb.gov.uatriazoles has been established in an aqueous medium without the need for a catalyst. ucm.es
Solvent-Free Conditions , often coupled with microwave irradiation, provide another green alternative by reducing waste and often shortening reaction times. The synthesis of naphtho[1,2-e] iau.iracademie-sciences.froxazines has been accomplished via a one-pot, three-component reaction under microwave-assisted, solvent-free conditions using a recyclable ionic liquid catalyst. researchgate.net Similarly, a solvent- and catalyst-free three-component process has been reported for the synthesis of 1,3-thiazolidin-4-ones, where 2-mercaptoacetic acid acts as both a reagent and a self-catalyst. researchgate.net
Catalyst-Assisted Transformations and Green Chemistry Methodologies
Investigation of Reaction Mechanisms and Intermediates
The formation of the 5H- scispace.comresearchgate.netthiazolo[5,4-d] scispace.comresearchgate.netoxazine ring system likely proceeds through a series of well-orchestrated reaction steps involving the formation of key intermediates. While specific mechanistic studies on this exact heterocyclic system are not extensively documented, plausible mechanisms can be inferred from the synthesis of related 1,3-oxazine derivatives.
One common approach to forming the 1,3-oxazine ring is through a Mannich-type condensation reaction. academie-sciences.fr In a typical synthesis involving an amine, formaldehyde, and a phenolic compound, the reaction is believed to initiate with the formation of an imine intermediate from the amine and formaldehyde. academie-sciences.fr This is followed by an attack from the electron-rich phenolic compound. A subsequent intramolecular cyclization with another molecule of formaldehyde affords the final 1,3-oxazine ring. academie-sciences.fr
In the context of 5H- scispace.comresearchgate.netthiazolo[5,4-d] scispace.comresearchgate.netoxazine, a plausible pathway could involve the reaction of a substituted aminothiazole with a suitable carbonyl-containing precursor. The reaction would likely proceed through the formation of an N-acyliminium ion intermediate, which then undergoes a hetero-Diels-Alder reaction to construct the oxazine ring fused to the thiazole core. acs.org The regioselectivity of this cycloaddition would be critical in determining the final arrangement of the fused rings.
Another potential route involves the cyclization of a precursor that already contains both the thiazole and a latent oxazine moiety. For instance, the cyclization of 5-[(1E)-N-(4-chlorophenyl) ethanimidoyl] -4-hydroxy- 2H-1,3- thiazine-2,6(3H)-dione derivatives with triphosgene leads to the formation of a thiazino-oxazine trione (B1666649) system. scispace.comresearchgate.net This suggests that an appropriately substituted thiazole derivative could undergo a similar intramolecular cyclization to form the 5H- scispace.comresearchgate.netthiazolo[5,4-d] scispace.comresearchgate.netoxazine core. The reaction likely proceeds through the formation of a reactive intermediate, such as a carbamate (B1207046) or an isocyanate, which then undergoes intramolecular attack by a hydroxyl group on the thiazole ring.
Optimization of Reaction Parameters for Yield and Selectivity
The optimization of reaction parameters is a critical step in the synthesis of 5H- scispace.comresearchgate.netthiazolo[5,4-d] scispace.comresearchgate.netoxazine derivatives to ensure high yields and selectivity. Key parameters that are often manipulated include the choice of solvent, catalyst, temperature, and reaction time.
Catalyst and Solvent Effects: The choice of catalyst can significantly influence the reaction outcome. For instance, in the synthesis of related 1,3-oxazine derivatives, thiamine hydrochloride (VB1) has been used as a biodegradable and reusable catalyst in water, promoting a green and efficient synthesis. academie-sciences.fr The use of p-toluenesulfonic acid (p-TSA) has also been reported to effectively catalyze the formation of fused thiazole systems through a domino Knoevenagel/Michael/intramolecular cyclization approach. dovepress.com The solvent system also plays a crucial role. While some syntheses proceed well in common organic solvents like dichloromethane or ethanol, others have shown improved yields and selectivities in greener alternatives like water or deep eutectic solvents. scispace.comacademie-sciences.frmdpi.com
Temperature and Reaction Time: Reaction temperature and time are interdependent parameters that need to be carefully optimized. For example, the synthesis of certain thiazino-oxazine derivatives involves stirring at room temperature for an initial period, followed by refluxing for several hours to drive the reaction to completion. scispace.comresearchgate.net Microwave-assisted synthesis has also emerged as a powerful technique to accelerate reaction rates and improve yields, as demonstrated in the synthesis of thiazolo[5,4-d]thiazoles where microwave heating led to significantly higher yields in a shorter time compared to conventional heating. mdpi.com
The following table summarizes the reaction conditions for the synthesis of related heterocyclic systems, which can serve as a starting point for optimizing the synthesis of 5H- scispace.comresearchgate.netthiazolo[5,4-d] scispace.comresearchgate.netoxazine derivatives.
| Product | Starting Materials | Catalyst/Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 3-(4-chlorophenyl)-4-methylidene-4,8-dihydro-2H,5H- scispace.comresearchgate.netthiazino[5,4-e] scispace.comresearchgate.netoxazine-2,5,7(3H)-trione derivatives | 5-[(1E)-N-(4-chlorophenyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione derivatives, triphosgene | Triethylamine | Dichloromethane | Stirred at room temperature for 1 h, then refluxed for 3 h | Good | scispace.com |
| 1,3-Oxazine derivatives | α- or β-naphthol, anilines, formaldehyde | Thiamine hydrochloride (VB1) | Water | Stirred at room temperature | Excellent | academie-sciences.fr |
| Thiazolo[5,4-d]thiazole (B1587360) derivatives | Aldehyde, dithiooxamide (B146897), sodium metabisulfite | L-proline | Ethylene (B1197577) glycol | 130 °C for 1 h (classical heating) | 70-99 | mdpi.com |
| Thiazolo[5,4-d]thiazole derivatives | Aldehyde, dithiooxamide, sodium metabisulfite | L-proline | Ethylene glycol | Microwave heating | 75-92 | mdpi.com |
| 5H-benzo[h]thiazolo[2,3-b]quinazoline derivatives | 2-aminobenzothiazole, aromatic aldehydes, 1,3-cyclohexanedione | p-Toluenesulfonic acid | Ethanol | Reflux | 74-79 | dovepress.com |
Strategies for Functionalization and Diversification of the 5H-scispace.comresearchgate.netThiazolo[5,4-d]scispace.comresearchgate.netoxazine Core
The functionalization and diversification of the 5H- scispace.comresearchgate.netthiazolo[5,4-d] scispace.comresearchgate.netoxazine core are essential for modulating its physicochemical properties and biological activities. Several strategies can be envisioned based on the reactivity of the thiazole and oxazine rings.
Substitution on the Thiazole Ring: The thiazole ring offers several positions for functionalization. One approach is to introduce substituents at the precursor stage. For example, starting with a substituted 2-aminothiazole (B372263) would directly lead to a functionalized 5H- scispace.comresearchgate.netthiazolo[5,4-d] scispace.comresearchgate.netoxazine. Post-synthetic modification of the thiazole ring is also a viable strategy. For instance, the sulfone moiety on a related 2H-thiazolo[4,5-d] scispace.comresearchgate.netnih.govtriazole system has been shown to be a versatile reactive tag, enabling SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.org A similar strategy could be applied to the 5H- scispace.comresearchgate.netthiazolo[5,4-d] scispace.comresearchgate.netoxazine core.
Modification of the Oxazine Ring: The oxazine ring can also be a target for diversification. The nitrogen atom in the oxazine ring can be alkylated or acylated to introduce a variety of functional groups. Furthermore, if the oxazine ring is formed from a precursor with existing functional groups, these can be carried through the synthesis or modified in the final product. For instance, the synthesis of thiazolo[4,5-d]pyridazinones involves the reaction of methyl 5-aroyl-2-aminosubstituted-thiazol-4-carboxylates with hydrazine, leading to a pyridazinone ring fused to the thiazole. nih.gov A similar approach could be adapted to introduce diverse functionalities on the oxazine portion of the target molecule.
Domino and Multicomponent Reactions: The use of domino and multicomponent reactions (MCRs) provides an efficient way to generate a library of diverse derivatives from simple starting materials in a single step. dovepress.comresearchgate.net A three-component reaction of an aminothiazole, an aldehyde, and a 1,3-dicarbonyl compound, for example, could lead to a wide range of substituted 5H- scispace.comresearchgate.netthiazolo[5,4-d] scispace.comresearchgate.netoxazine derivatives. This approach is highly atom-economical and allows for the rapid generation of molecular diversity.
The following table outlines potential functionalization strategies for the 5H- scispace.comresearchgate.netthiazolo[5,4-d] scispace.comresearchgate.netoxazine core based on methodologies reported for related heterocyclic systems.
| Strategy | Description | Potential Reagents/Conditions | Expected Outcome | Reference |
| Precursor functionalization | Using substituted aminothiazoles or carbonyl precursors to introduce diversity before ring fusion. | Substituted 2-aminothiazoles, functionalized aldehydes or carboxylic acids. | Directly yields functionalized 5H- scispace.comresearchgate.netthiazolo[5,4-d] scispace.comresearchgate.netoxazine derivatives. | nih.gov |
| Post-synthetic modification | Chemical transformation of the core structure after its formation. | SNAr with nucleophiles, metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), radical alkylation. | Introduction of a wide range of functional groups on the thiazole or oxazine ring. | rsc.org |
| N-Alkylation/Acylation | Modification of the nitrogen atom in the oxazine ring. | Alkyl halides, acyl chlorides in the presence of a base. | Introduction of alkyl or acyl substituents on the oxazine nitrogen. | nih.gov |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials to generate diverse structures. | Aminothiazoles, various aldehydes, and active methylene (B1212753) compounds. | Rapid access to a library of diversely substituted 5H- scispace.comresearchgate.netthiazolo[5,4-d] scispace.comresearchgate.netoxazine derivatives. | dovepress.comresearchgate.net |
Advanced Spectroscopic and Analytical Characterization of 5h 1 2 Thiazolo 5,4 D 1 2 Oxazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for confirming the primary structure of 5H- scispace.commdpi.comthiazolo[5,4-d] scispace.commdpi.comoxazine (B8389632) derivatives.
¹H NMR Spectroscopy: Proton NMR spectra offer critical insights into the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For instance, in a series of synthesized 3-(4-chlorophenyl)-4-methylidene-4,8-dihydro-2H,5H- scispace.commdpi.comthiazino[5,4-e] scispace.commdpi.comoxazine-2,5,7(3H)-trione derivatives, the chemical shifts of aromatic protons are typically observed as doublets, while protons of methyl groups appear as singlets. researchgate.net For example, in one derivative, a singlet corresponding to a methyl group appears at δ 2.73 ppm. scispace.com In another series, the protons of the oxazine ring exhibit characteristic signals, such as doublets and triplets, confirming the ring's formation. scirp.org
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment. For example, the carbonyl carbons in thiazolo[3,2-a]pyrimidine derivatives show distinct signals in the downfield region of the spectrum. chemrevlett.com In the case of 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, the carbon chemical shifts corresponding to O-CH2-N and Ar-CH2-N are key identifiers of the oxazine ring structure. rasayanjournal.co.in
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3-(4-chlorophenyl)-4-methylidene-4,8-dihydro-2H,5H- scispace.commdpi.comthiazino[5,4-e] scispace.commdpi.comoxazine-2,5,7(3H)-trione derivative | Aromatic protons as doublets, methyl protons as singlets | Carbonyl carbons, aromatic carbons, and methyl carbons with characteristic shifts | researchgate.net |
| 5H- scispace.commdpi.comthiazolo[2,3-b]quinazolin-5-one derivative | Aromatic and heterocyclic protons with specific splitting patterns | Carbonyl, aromatic, and heterocyclic carbons fully assigned | researchgate.net |
| Dimethyl 5-oxo-5H- scispace.commdpi.comthiazolo[3,2-a]pyrimidine-2,3-dicarboxylate | 3.94 and 4.05 (6H, 2s, 2OCH3), 6.31 (1H, d, J=6.4 Hz, CH=CH-C=O), 7.97 (1H, d, J=6.4 Hz, CH=CH-C=O) | 53.71 and 54.07 (2OCH3), 107.40 (CH=CH-C=O), 117.11 and 132.89 (2C), 153.63 (CH=CH-C=O), 157.97 (C=N), 159.25, 159.39 and 161.84 (3C=O) | chemrevlett.com |
| 7-(Furan-2-yl)-2-(pyrrolidin-1-yl) scispace.commdpi.comthiazolo[4,5-d]pyridazin-4(5H)-one | 2.04 (m, 4H, -CH2-CH2-), 3.50 (m, 4H, -CH2NCH2-), 6.70 (m, 1H, 4¹H), 6.96 (d, 1H, 3¹H), 7.92 (d, 1H, 5¹H), 12.9 (s, 1H, NH) | 25.2, 49.9, 108.2, 112.4, 144.0, 155.2, 155.3, 168.2, 193.2 | nih.gov |
To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.
HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton and carbon signals that are directly bonded, allowing for the direct assignment of a carbon signal based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
The combination of these 2D NMR experiments allows for a complete and detailed assignment of the ¹H and ¹³C NMR spectra, providing definitive structural confirmation of the 5H- scispace.commdpi.comthiazolo[5,4-d] scispace.commdpi.comoxazine core and its substituents. For example, the full assignment of ¹H and ¹³C spectroscopic data for 5H- scispace.commdpi.comthiazolo[2,3-b]quinazolin-5-one derivatives was achieved through the combined use of DEPT, HMBC, and HMQC experiments. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for validating its elemental composition.
Mass Spectrometry (MS): Standard MS provides the molecular weight of the synthesized compound, which is a critical piece of data for confirming its identity. For example, in the synthesis of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, mass spectrometry was used to confirm the structures of the synthesized compounds. rasayanjournal.co.in
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com For example, the molecular formula of 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) was confirmed by HRMS, which showed a measured m/z that was in excellent agreement with the calculated value. mdpi.com This level of accuracy is crucial for the definitive validation of newly synthesized 5H- scispace.commdpi.comthiazolo[5,4-d] scispace.commdpi.comoxazine derivatives.
| Compound/Derivative | Mass Spectrometry Data (m/z) | Reference |
| 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | HRMS (ESI⁻) m/z [M − H]⁻ calcd for C₁₈H₁₄N₂O₄S₂: 385.032223, found 385.032235 | mdpi.com |
| 9-Methyl-3-phenylthiazolo[3,2-a]indole | HRMS (ESI/Q-TOF) m/z [M + H]⁺ calcd for C₁₇H₁₄NS: 264.0841; found: 264.0838 | nih.gov |
| 7-Phenyl-2-(piperidin-1-yl) scispace.commdpi.comthiazolo[4,5-d]pyridazin-4(5H)-one | MS m/z: 313.1 [(M+H)⁺] | nih.gov |
| 3-[2-(4-chlorophenyl)ethenyl]-5-oxo-5H- scispace.commdpi.comthiazolo[2,3-b]quinazoline-2-carboxamide | 384 (M + 1), 383 (M) | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
In the characterization of 5H- scispace.commdpi.comthiazolo[5,4-d] scispace.commdpi.comoxazine derivatives, IR spectroscopy is used to confirm the presence of key functional groups such as:
C=O (Carbonyl): Strong absorption bands in the region of 1650-1750 cm⁻¹ are indicative of carbonyl groups, such as those in the oxazine or thiazine (B8601807) rings. scispace.comchemrevlett.com
N-H (Amine/Amide): The presence of N-H bonds can be identified by absorption bands in the region of 3200-3500 cm⁻¹. scirp.org
C-O (Ether/Ester): C-O stretching vibrations typically appear in the 1000-1300 cm⁻¹ region.
C=N (Imine): The C=N stretching vibration is observed around 1600-1690 cm⁻¹.
Aromatic C=C: The characteristic stretching vibrations of aromatic rings are found in the 1400-1600 cm⁻¹ region. researchgate.net
For example, the IR spectrum of a 3,4-dihydro-2H-benzo-1,3-oxazine derivative showed characteristic absorption bands for the trisubstituted benzene (B151609) ring in the regions of 935-966 cm⁻¹ and 1453-1498 cm⁻¹. rasayanjournal.co.in
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Reference |
| Carbonyl (C=O) | 1650-1750 | scispace.comchemrevlett.com |
| Amine/Amide (N-H) | 3200-3500 | scirp.org |
| Aromatic C=C | 1400-1600 | researchgate.net |
| C-O | 1000-1300 | jcsp.org.pk |
| C=N | 1600-1690 | dovepress.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λₘₐₓ) is related to the extent of conjugation in the molecule.
For 5H- scispace.commdpi.comthiazolo[5,4-d] scispace.commdpi.comoxazine derivatives, which are often π-conjugated systems, UV-Vis spectroscopy is used to study their electronic properties. The position and intensity of the absorption bands can be correlated with the molecular structure. For instance, extending the conjugation by adding aromatic substituents can lead to a bathochromic (red) shift in the λₘₐₓ. The analysis of UV-Vis spectra involves identifying the number of absorption bands and their corresponding intensities to understand the electronic structure of the molecule. upi.edu
Advanced Optical and Electronic Spectroscopic Probes (e.g., Fluorescence Spectroscopy, XANES)
Beyond the standard spectroscopic techniques, advanced methods can provide deeper insights into the photophysical and electronic properties of these compounds.
Fluorescence Spectroscopy: Many conjugated heterocyclic compounds exhibit fluorescence. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique can be used to study the excited state properties of 5H- scispace.commdpi.comthiazolo[5,4-d] scispace.commdpi.comoxazine derivatives and to evaluate their potential as fluorescent probes or materials for optoelectronic applications. For example, some oxazine derivatives can be designed to act as fluorescent switches, where the fluorescence is activated by light or a change in pH. rsc.org
X-ray Absorption Near Edge Structure (XANES): XANES is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. By tuning the X-ray energy to the absorption edge of an element like sulfur or nitrogen within the thiazolo-oxazine core, one can probe the oxidation state, coordination environment, and bonding characteristics of that specific atom. This technique can be particularly valuable for understanding the electronic structure of complex derivatives and their interactions in various environments. researchgate.net
Thermal Analysis Techniques for Supramolecular Organization (e.g., Differential Scanning Calorimetry for liquid crystals)
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies employing thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), to investigate the supramolecular organization and liquid crystalline properties of 5H-Thiazolo[5,4-d]oxazine derivatives. While thermal analysis is a critical tool for characterizing the phase transitions and thermodynamic stability of materials, including liquid crystals, there is no currently available research that applies these methods to the specific heterocyclic system of 5H-Thiazolo[5,4-d]oxazine.
Consequently, detailed research findings, including data tables on thermal transitions (e.g., melting points, clearing points, and enthalpies of transition) for this class of compounds, cannot be provided at this time. The investigation into the potential for these derivatives to form ordered supramolecular structures, such as liquid crystalline mesophases, remains an open area for future research.
For related heterocyclic systems, thermal analysis has proven invaluable. For instance, studies on derivatives of the isomeric thiazolo[5,4-d]thiazole (B1587360) core have utilized DSC to identify and characterize various liquid crystalline phases, such as smectic and columnar mesophases. These investigations typically involve heating and cooling cycles to determine transition temperatures and associated enthalpy changes, which are crucial for understanding the relationship between molecular structure and the resulting supramolecular arrangement. However, such detailed thermal characterization has not been extended to the 5H-Thiazolo[5,4-d]oxazine scaffold.
Further research is necessary to synthesize and analyze derivatives of 5H-Thiazolo[5,4-d]oxazine to determine if they possess liquid crystalline or other interesting thermal properties. Such work would involve the use of DSC and other thermoanalytical techniques to build a foundational understanding of the supramolecular chemistry of this particular heterocyclic family.
Computational and Theoretical Investigations of 5h 1 2 Thiazolo 5,4 D 1 2 Oxazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's optimized geometry, electronic landscape, and various other characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the molecular geometry and electronic properties of heterocyclic systems. rsc.org This approach is favored for its balance of accuracy and computational cost. For derivatives of thiazole (B1198619) and oxazine (B8389632), DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). nih.govnih.gov
These calculations provide precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. nih.gov For example, in a study on a complex furo-chromeno-thiazolo-pyridine derivative, DFT was used to identify the most stable conformer by comparing the energies of different optimized structures. rsc.org The analysis of the electronic structure reveals how electrons are distributed within the molecule, which is fundamental to understanding its stability and reactivity. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govaimspress.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Represents the resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
Theoretical studies on related heterocyclic compounds, such as oxadiazole-thione hybrids, have used DFT to calculate these parameters, providing insights into their reactive nature. nih.govresearchgate.net
Table 1: Representative Global Reactivity Descriptors for a Thiazole Derivative This table presents calculated values for a representative thiazole derivative as found in the literature to illustrate the application of these descriptors. The specific values for 5H- nih.govekb.egThiazolo[5,4-d] nih.govekb.egoxazine would require a dedicated computational study.
| Parameter | Formula | Description |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measure of electron-attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of polarizability |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting molecular interactions. dtic.mil It is a real physical property that maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. rsc.org The MEP is used to identify the electron-rich and electron-poor regions of a molecule.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They typically correspond to lone pairs of heteroatoms like oxygen and nitrogen.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are often found around hydrogen atoms, particularly those attached to electronegative atoms.
MEP analysis performed on various heterocyclic compounds has successfully revealed the sites for electrophilic and nucleophilic reactions. nih.govresearchgate.net For a molecule like 5H- nih.govekb.egThiazolo[5,4-d] nih.govekb.egoxazine, MEP analysis would predict the most likely sites for protonation and other electrophilic or nucleophilic interactions, which is crucial for understanding its reaction mechanisms. imist.ma
Quantum chemical calculations are highly effective in predicting spectroscopic data, which aids in the structural characterization of newly synthesized compounds.
Vibrational Frequencies: DFT methods can calculate the vibrational frequencies corresponding to the normal modes of a molecule. nih.govq-chem.com These theoretical frequencies, often scaled by an empirical factor to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra. grafiati.com This comparison helps in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations, thus confirming the molecular structure. rsc.orgresearchgate.net
NMR Shielding Tensors: The Gauge-Including Atomic Orbital (GIAO) method is a common approach used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. gaussian.comq-chem.com Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data. nih.gov This process is invaluable for assigning signals in complex spectra and verifying the proposed structure of a molecule. rsc.orgresearchgate.net
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations provide a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological receptor. mdpi.com For derivatives of thiazole and oxazine, MD simulations have been used to study the stability of ligand-protein complexes, demonstrating how these molecules might behave in a biological context. nih.govnih.gov
Conformational analysis, which can be performed using both quantum mechanics and molecular mechanics, aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net For a flexible molecule, this analysis is key to understanding which shapes are most stable and thus most populated at a given temperature. Studies on related oxazine rings have identified stable chair and twist-boat conformations and the energy barriers for conversion between them. researchgate.net
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful asset for elucidating reaction mechanisms. By calculating the energies of reactants, products, transition states, and intermediates, chemists can map out the entire energy profile of a chemical reaction. This allows for the determination of the most likely reaction pathway and can explain why certain products are formed preferentially over others.
For instance, computational studies on the formation of oxazine rings have been used to understand product selectivity. Quantum mechanical calculations have explained why a reaction selectively yields a 1,3-oxazine ring instead of a potential 1,4-oxazine isomer by showing that the transition state leading to the 1,3-isomer is lower in energy. arkat-usa.org Similarly, proposed mechanisms for the synthesis of benzo[d] nih.govekb.egoxazine derivatives, involving steps like intramolecular cycloaddition, can be supported and refined through computational modeling. nih.gov
Computational Approaches to Molecular Interactions and Binding Energy Calculations
Computational methods are essential for predicting how molecules like thiazolo-oxazine derivatives interact with biological targets, such as enzymes or receptors. These approaches are pivotal in fields like drug discovery for screening virtual libraries and prioritizing compounds for synthesis and further testing.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For derivatives of related heterocyclic systems, molecular docking has been employed to identify potential inhibitors for targets like acetylcholinesterase (AChE). researchgate.netresearchgate.net For instance, in a study on novel naphtho[1,2‐e] chemrevlett.commdpi.comoxazine derivatives, molecular docking was used to investigate their interaction within the AChE active site, revealing high binding affinity. researchgate.net Similarly, docking studies on thiazolo-pyridopyrimidines helped identify compounds with strong interactions with cyclin-dependent kinase 4/6 (CDK4/6), a target in breast cancer. nih.gov
Binding Free Energy Calculations: To refine docking results and provide a more quantitative estimate of binding affinity, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used. This method calculates the binding free energy of the ligand-receptor complex. For a series of newly synthesized naphtho[1,2‐e] chemrevlett.commdpi.comoxazine derivatives, MM-GBSA studies were performed, with one compound showing a particularly low binding free energy of -48.04 kcal/mol, indicating a strong and stable interaction with the target enzyme. researchgate.net
The findings from these computational approaches are often presented in data tables to compare the binding affinities of different derivatives.
Table 1: Illustrative Molecular Docking and Binding Energy Data for Related Oxazine Derivatives
| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) | Binding Free Energy (MM-GBSA, kcal/mol) | Interacting Residues |
| Naphtho chemrevlett.commdpi.comoxazine 5f | AChE | Not Specified | -48.04 | Not Specified |
| Thiazolo-pyridopyrimidine 4a | CDK4/6 | High | Not Specified | Not Specified |
| Thiazolo-pyridopyrimidine 4c | CDK4/6 | High | Not Specified | Not Specified |
This table is illustrative, based on findings for related heterocyclic systems to demonstrate the application of computational methods. researchgate.netnih.gov
Theoretical Studies on Stability and Aromaticity
Theoretical calculations, particularly those using Density Functional Theory (DFT), are widely used to explore the fundamental properties of molecules, including their stability and aromaticity.
Table 2: Calculated Energy Parameters for Isomers of a Related Thiazolo-pyrimidine Derivative
| Isomer | Calculation Level | Absolute Energy (Hartree) | Relative Energy (kcal/mol) |
| 3-isomer | CAM-B3LYP/6-311G(d,p) | -1198.818 | 0.00 |
| 4-isomer | CAM-B3LYP/6-311G(d,p) | -1198.805 | 8.16 |
Data adapted from a study on dimethyl 5-oxo-5H- chemrevlett.commdpi.comthiazolo[3,2-a]pyrimidine-2,3-dicarboxylate to illustrate theoretical stability analysis. chemrevlett.comchemrevlett.com
Chemical Reactivity and Transformation Chemistry of 5h 1 2 Thiazolo 5,4 D 1 2 Oxazine
Electrophilic and Nucleophilic Substitution Patterns
Electrophilic Substitution:
The thiazole (B1198619) ring is known to undergo electrophilic substitution, primarily at the C5 position, which is the most electron-rich. numberanalytics.comchemicalbook.compharmaguideline.comnih.govresearchgate.net Therefore, it is anticipated that electrophilic attack on the 5H- numberanalytics.comacs.orgThiazolo[5,4-d] numberanalytics.comacs.orgoxazine (B8389632) system will preferentially occur on the thiazole moiety. The presence of the fused oxazine ring may modulate the reactivity and regioselectivity of these substitutions. Common electrophilic substitution reactions that thiazoles undergo include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com
Predicted Electrophilic Substitution Reactions:
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to introduce a halogen atom onto the thiazole portion of the fused system. numberanalytics.com
Nitration: A mixture of nitric and sulfuric acids would likely lead to the introduction of a nitro group. numberanalytics.com
Friedel-Crafts Acylation: In the presence of a Lewis acid, acylation is another potential electrophilic substitution. numberanalytics.com
Nucleophilic Substitution:
Nucleophilic substitution on the thiazole ring is generally less favorable and typically requires the presence of a good leaving group. numberanalytics.com The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most likely site for nucleophilic attack. chemicalbook.compharmaguideline.comnih.gov In the fused system, the oxazine ring could also be susceptible to nucleophilic attack, potentially leading to ring-opening. nih.gov The reactivity towards nucleophiles will be highly dependent on the substituents present on the ring system.
Predicted Nucleophilic Substitution Scenarios:
Attack at C2 of the Thiazole Ring: Strong nucleophiles might attack the C2 position, especially if the ring nitrogen is quaternized, which increases the acidity of the C2-hydrogen. pharmaguideline.com
Ring-Opening of the Oxazine Moiety: Nucleophilic attack on the oxazine part of the molecule could initiate ring-opening, a common reaction pathway for 1,3-oxazine derivatives. nih.govumich.edu
Ring-Opening and Ring-Closure Transformations in Fused Systems
Fused heterocyclic systems often exhibit unique ring-opening and ring-closure reactions. For 5H- numberanalytics.comacs.orgThiazolo[5,4-d] numberanalytics.comacs.orgoxazine, the 1,3-oxazine ring is the more likely component to undergo ring-opening due to the inherent instability of the O-N bond. nih.govumich.edu
Ring-Opening Reactions:
Reductive or oxidative conditions, as well as nucleophilic attack, can induce ring-opening of the oxazine moiety. nih.govresearchgate.netacs.org For instance, reductive cleavage with agents like sodium in liquid ammonia (B1221849) has been shown to open thiazole rings, suggesting a similar possibility for the fused system, likely targeting the weaker bonds in the oxazine ring first. researchgate.net Nucleophilic attack, as mentioned earlier, can also lead to the opening of the oxazine ring, a process that has been observed in related indazolo-benzoxazine systems. nih.gov
Ring-Closure Transformations (ANRORC Reactions):
An interesting possibility is the occurrence of an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) reaction. In such a sequence, a nucleophile would initially attack the fused system, leading to the opening of one of the rings (likely the oxazine). Subsequent intramolecular rearrangement and cyclization could then lead to the formation of a new heterocyclic scaffold. nih.govrsc.org This type of transformation has been reported for related fused systems and represents a powerful method for generating structural diversity. nih.govrsc.org
Cycloaddition Reactions (e.g., Formal [4+2] Cycloadditions, Hetero Diels-Alder)
Both thiazole and oxazine rings can participate in cycloaddition reactions, which are valuable for constructing more complex molecular architectures. numberanalytics.comwikipedia.orgrsc.orgbeilstein-journals.orgnih.govbohrium.comacs.orgresearchgate.net
Diels-Alder and Hetero-Diels-Alder Reactions:
Thiazoles can act as dienophiles in Diels-Alder reactions, although they are generally not very reactive. numberanalytics.comwikipedia.org More relevant to the 5H- numberanalytics.comacs.orgThiazolo[5,4-d] numberanalytics.comacs.orgoxazine system is the potential for the oxazine moiety to participate in hetero-Diels-Alder reactions. 1,2-Oxazines, for example, are commonly formed through hetero-Diels-Alder reactions between nitroso compounds and dienes. beilstein-journals.orgacs.orgresearchgate.net The fused system itself could potentially react as a diene or dienophile, depending on the reaction partner and conditions.
1,3-Dipolar Cycloadditions:
Thiazolium ylides, derived from thiazoles, are known to undergo [3+2] cycloaddition reactions with various dipolarophiles. acs.orgnih.gov It is conceivable that derivatives of 5H- numberanalytics.comacs.orgThiazolo[5,4-d] numberanalytics.comacs.orgoxazine could be converted into corresponding ylides and subsequently used in such cycloadditions to generate novel polycyclic systems.
Regioselective and Stereoselective Transformations
Achieving regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. rsc.orgacs.orgmdpi.comacs.orgosi.lvresearchgate.netscispace.comrsc.org For the 5H- numberanalytics.comacs.orgThiazolo[5,4-d] numberanalytics.comacs.orgoxazine system, these considerations would be paramount in any synthetic application.
Regioselectivity:
As discussed in the context of electrophilic substitution, the inherent electronic properties of the thiazole ring are expected to direct incoming electrophiles to the C5 position. chemicalbook.compharmaguideline.comnih.gov The regioselectivity of other reactions, such as cycloadditions or ring-openings, would be influenced by a combination of electronic and steric factors arising from the fused ring structure and any existing substituents. For instance, in palladium-catalyzed heteroannulation reactions to form thiazolo[3,2-a]pyrimidine-7-ones, regioselectivity is a key outcome. scispace.com
Stereoselectivity:
If chiral centers are introduced into the 5H- numberanalytics.comacs.orgThiazolo[5,4-d] numberanalytics.comacs.orgoxazine scaffold, controlling the stereochemistry of subsequent transformations would be crucial. rsc.orgacs.orgacs.orgosi.lv This could be achieved through the use of chiral catalysts, chiral auxiliaries, or by taking advantage of substrate-controlled diastereoselectivity. The synthesis of fused numberanalytics.comacs.orgthiazolo numberanalytics.comacs.orgoxazines has been reported to proceed with diastereoselectivity. nih.gov
Derivatization Reactions for Library Synthesis
The thiazole scaffold is a common motif in medicinal chemistry, and its derivatives are often synthesized in libraries for drug discovery purposes. acs.orgneliti.comnih.govscholaris.cafabad.org.tr The 5H- numberanalytics.comacs.orgThiazolo[5,4-d] numberanalytics.comacs.orgoxazine core could serve as a template for the generation of compound libraries with potential biological activity.
Strategies for Derivatization:
Functionalization of the Thiazole Ring: The predicted reactivity of the thiazole moiety towards electrophiles could be exploited to introduce a variety of functional groups at the C5 position.
Modification of the Oxazine Ring: Ring-opening of the oxazine followed by reaction with different nucleophiles could lead to a diverse set of acyclic or re-cyclized products.
Cross-Coupling Reactions: If a halogen atom is introduced onto the thiazole ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to append a wide range of substituents. scispace.com
Table of Predicted Reactivity
| Reaction Type | Predicted Site of Reaction | Reagents/Conditions | Expected Outcome |
| Electrophilic Substitution | C5 of Thiazole | NBS, NCS; HNO₃/H₂SO₄; Acyl halide/Lewis acid | Halogenation, Nitration, Acylation |
| Nucleophilic Substitution | C2 of Thiazole, Oxazine ring | Strong nucleophiles, e.g., organolithiums | Substitution or Ring-Opening |
| Ring-Opening | Oxazine ring | Reductive (Na/NH₃), Nucleophilic attack | Cleavage of the oxazine ring |
| Cycloaddition | Thiazole or Oxazine moiety | Dienes, Dienophiles, Dipolarophiles | Formation of polycyclic systems |
Structure Activity Relationship Sar Studies and Molecular Design Principles in Vitro and in Silico Contexts
Potential for Rational Design and Synthesis of Analogs
While no specific synthetic routes for 5H-Thiazolo[5,4-d]oxazine analogs are documented, the synthesis of related fused heterocyclic systems often involves multi-component reactions or cyclization strategies. For instance, the synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives has been achieved through methods like the Suzuki coupling to introduce various substituents, following the construction of the core bicyclic system from precursors like 5,7-dichloro-2-arylmethyl-thiazolo[5,4-d]pyrimidine. Similarly, thiazino-oxazine derivatives have been synthesized via the cyclization of thiazine (B8601807) precursors with reagents like triphosgene (B27547). A rational design approach for 5H-Thiazolo[5,4-d]oxazine would likely involve similar strategies, creating a library of analogs with diverse substitutions on the fused ring system to enable comprehensive SAR elucidation.
Correlation of Structural Modifications with In Vitro Biological Activities
For related thiazole (B1198619) and oxazine-containing compounds, clear relationships between structural features and biological activity have been established. In a series of 3-(4-chlorophenyl)-4-methylidene-4,8-dihydro-2H,5H-1,3-thiazino[5,4-e]-1,3-oxazine-2,5,7(3H)-trione derivatives, the nature of substituents played a crucial role in their antimicrobial potency. For example, specific substitutions led to significant activity against bacteria like E. coli and the fungus C. albicans. Studies on other scaffolds, such as phenylthiazole derivatives, have shown that the position and electronic nature (electron-donating vs. electron-withdrawing) of substituents on aryl rings are critical for modulating antibacterial and antifungal efficacy. Were a library of 5H-Thiazolo[5,4-d]oxazine analogs to be created, similar correlations would be sought by testing them against a panel of microbes.
Table 1: Illustrative Data on Antimicrobial Activity of Related Thiazino-Oxazine Derivatives
| Compound ID | Substitution Pattern | Activity vs. E. coli | Activity vs. C. albicans |
| 5b | R = 2-Cl | Significant | Moderate |
| 5c | R = 4-Cl | Significant | High |
| 5d | R = 2-NO₂ | Moderate | High |
| 5g | R = 4-OH | Moderate | High |
| 5h | R = 4-OCH₃ | Significant | High |
| 5j | R = 4-CH₃ | Significant | Moderate |
| 5k | R = 4-Br | Significant | Moderate |
| Data derived from studies on 3-(4-chlorophenyl)-4-methylidene-4,8-dihydro-2H,5H-1,3-thiazino[5,4-e]-1,3-oxazine-2,5,7(3H)-trione derivatives. |
Computational Approaches to Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a powerful computational tool for designing new ligands by identifying the essential three-dimensional arrangement of chemical features required for biological activity. For scaffolds like 5H-thiazolo[3,2-a]pyrimidin-5-one, pharmacophore models have been successfully generated from known active ligands to guide the design of new derivatives with improved receptor affinity. Such models typically consist of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. A similar in silico approach for 5H-Thiazolo[5,4-d]oxazine would involve building a hypothesis based on the structures of any identified active compounds, which could then be used to screen virtual libraries for new potential hits or to guide the modification of the existing scaffold.
Identification of Key Structural Motifs for Molecular Target Interactions
In any drug design campaign, identifying the parts of a molecule that are essential for its interaction with a biological target is paramount. For various related heterocyclic compounds, specific structural motifs are known to be crucial. For instance, in a series of imidazo[2,1-b]oxazine-based anti-tuberculosis agents, the nitro-imidazo portion is a key bio-activatable group, while the nature of the side chain at the 6-position profoundly influences potency and metabolic stability. For thiazolo[5,4-d]pyrimidine derivatives acting as adenosine (B11128) receptor ligands, the 7-amino group and the nature of the arylmethyl substituent at the 2-position are critical for high-affinity binding. For 5H-Thiazolo[5,4-d]oxazine, future SAR studies would aim to identify analogous key motifs, such as specific atoms or functional groups on the bicyclic core or its substituents, that are indispensable for any observed biological activity.
Potential Research Applications in Advanced Materials Science and Organic Synthesis
Role as a Versatile Chemical Scaffold in Organic Synthesis
The synthesis of fused heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry. The thiazolo-oxazine framework, due to its distinct combination of heteroatoms, serves as a valuable scaffold for creating novel molecular architectures. Research into related structures demonstrates the synthetic accessibility and versatility of such systems.
For instance, a series of 3-(4-chlorophenyl)-4-methylidene-4,8-dihydro-2H,5H-1,3-thiazino[5,4-e]-1,3-oxazine-2,5,7(3H)-trione derivatives have been synthesized in good yields. scispace.comresearchgate.net The key step in this synthesis is the cyclization of 5-[(1E)-N-(4-chlorophenyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione precursors using triphosgene (B27547). scispace.comresearchgate.net This demonstrates a viable pathway for constructing a fused thiazine-oxazine system, which could potentially be adapted for the [5,4-d] isomer.
Furthermore, eco-friendly synthetic methods have been developed for the analogous thiazolo[5,4-d]thiazole (B1587360) core. mdpi.com This approach involves the condensation of dithiooxamide (B146897) with aromatic aldehydes in a deep eutectic solvent mixture of L-proline and ethylene (B1197577) glycol, achieving yields as high as 92% under microwave irradiation. mdpi.com The development of such green synthetic protocols is crucial for the sustainable production of these chemical scaffolds. These synthetic strategies highlight the potential for producing a variety of derivatives based on the 5H- scispace.comresearchgate.netThiazolo[5,4-d] scispace.comresearchgate.netoxazine (B8389632) core for further investigation.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 5-[(1E)-N-(4-chlorophenyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, Triphosgene | Reflux | 3-(4-chlorophenyl)-4-methylidene-4,8-dihydro-2H,5H-1,3-thiazino[5,4-e]-1,3-oxazine-2,5,7(3H)-trione | Good | scispace.comresearchgate.net |
| Dithiooxamide, Aromatic Aldehyde | L-proline:Ethylene Glycol (1:50), Sodium Metabisulfite, 130 °C, Microwave | 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | 92 | mdpi.com |
Investigation in Optoelectronic and Sensing Materials
Fused heterocyclic systems are of growing interest for applications in optoelectronic devices due to their unique photophysical properties. The thiazolo[5,4-d]thiazole core, which is structurally analogous to 5H- scispace.comresearchgate.netThiazolo[5,4-d] scispace.comresearchgate.netoxazine, has been used to create highly luminescent molecules. ufop.brontosight.ai By directly bonding a thiazolo[5,4-d]thiazole unit with two 1,3,4-oxadiazole (B1194373) units, researchers have developed a versatile rigid core for luminescent liquid crystals. ufop.br Molecules derived from this core exhibit strong photoluminescence in solution, with quantum yields exceeding 0.6, and their emission can be tuned from blue to yellow. ufop.br The combination of thermal stability and molecular packing in these materials suggests they are promising candidates for optoelectronic applications. ufop.br
The intrinsic fluorescence of these scaffolds also makes them suitable for chemical sensing. Luminescent metal-organic frameworks (LMOFs) incorporating thiazolo[5,4-d]thiazole units have been designed as sensors for environmental contaminants. scientificarchives.com These materials can detect toxic anions, aromatic compounds, and heavy metal ions with high sensitivity and selectivity, demonstrating the potential of the thiazole-based fused ring system in developing advanced sensing technologies. scientificarchives.com Given these findings, the 5H- scispace.comresearchgate.netThiazolo[5,4-d] scispace.comresearchgate.netoxazine core is a promising candidate for the development of new photoactive and sensing materials.
Exploration of Liquid Crystalline Properties
The rigid, planar structure of fused heterocyclic systems makes them ideal candidates for the design of liquid crystalline materials. Research has shown that molecules incorporating the thiazolo[5,4-d]thiazole core can exhibit varied mesomorphic behaviors. ufop.br For example, a derivative with two terminal alkoxy chains displays a smectic C mesophase, while derivatives with four or six chains show hexagonal columnar mesomorphism. ufop.br The ability to form such ordered phases is critical for applications in displays and other electro-optical devices.
Similarly, derivatives of 5H-thiazolo[4,3-b] scispace.comresearchgate.netufop.brthiadiazol have been found to possess liquid crystalline properties. uobaghdad.edu.iq These compounds exhibit both smectic A (SmA) and nematic phases, with the stability of these phases dependent on the length of terminal alkoxy chains. uobaghdad.edu.iq The formation of these mesophases is attributed to the rigid-rod core of the Schiff base derivatives and supramolecular hydrogen bonding. uobaghdad.edu.iq These examples underscore the potential of the rigid 5H- scispace.comresearchgate.netThiazolo[5,4-d] scispace.comresearchgate.netoxazine scaffold to serve as a core for novel liquid crystalline materials.
| Core Heterocyclic System | Derivative Type | Observed Liquid Crystal Phases | Reference |
| Thiazolo[5,4-d]thiazole | Molecule with two alkoxy chains | Smectic C | ufop.br |
| Thiazolo[5,4-d]thiazole | Molecules with four and six alkoxy chains | Hexagonal Columnar | ufop.br |
| 5H-thiazolo[4,3-b] scispace.comresearchgate.netufop.brthiadiazol | Schiff bases with alkoxy chains | Nematic, Smectic A | uobaghdad.edu.iq |
Research into Functional Dyes and Pigments
Small organic molecules based on fused heterocyclic rings are attracting significant interest for use as functional dyes and pigments. mdpi.com The thiazolo[5,4-d]thiazole system, for instance, is recognized as an emerging class of heteroaromatic compounds for applications in organic electronics, in part due to their properties as dyes. mdpi.com The extended π-conjugation within these rigid structures is responsible for their strong absorption of light and their color.
The synthesis of various azo dyes from thiazole (B1198619) derivatives has been reported, highlighting the utility of the thiazole ring as a chromophore. growingscience.com The photophysical properties of these dyes can be tuned by chemical modification, allowing for the creation of colors spanning the visible spectrum. The structural similarity of 5H- scispace.comresearchgate.netThiazolo[5,4-d] scispace.comresearchgate.netoxazine to these known dye systems suggests its potential as a novel chromophoric core for the development of new functional dyes and pigments with tailored optical properties for applications in textiles, printing, and coatings.
Application as Corrosion Inhibitors
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are well-known for their ability to act as corrosion inhibitors for metals, particularly in acidic environments. koreascience.krchimicatechnoacta.ru These molecules function by adsorbing onto the metal surface, forming a protective barrier that inhibits the corrosive process. chimicatechnoacta.ru The efficiency of inhibition is often enhanced when multiple heteroatoms are present in the same molecule. chimicatechnoacta.ru
The 5H- scispace.comresearchgate.netThiazolo[5,4-d] scispace.comresearchgate.netoxazine structure, containing N, S, and O atoms, is an excellent candidate for a corrosion inhibitor. Theoretical studies on related pyrimidine (B1678525) derivatives, such as 4-(6-benzoyl-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-yl)benzoic acid, have indicated they should be effective corrosion inhibitors. semanticscholar.org Reviews on the use of oxazole (B20620) and other azole derivatives have further confirmed the potential of such heterocyclic structures to protect various metals and alloys. koreascience.kr This body of research strongly supports the investigation of 5H- scispace.comresearchgate.netThiazolo[5,4-d] scispace.comresearchgate.netoxazine and its derivatives as novel, high-efficiency corrosion inhibitors for industrial applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5H-[1,3]Thiazolo[5,4-d][1,3]oxazine, and what factors influence yield optimization?
- Methodology : The synthesis of thiazolo-oxazine derivatives often involves cyclization reactions. For example, microwave-assisted one-pot reactions using aldehyde precursors (e.g., pyrazole-4-carbaldehydes) and dithiooxamide have been reported for analogous thiazolo-thiazole systems, achieving yields up to 79% . Key factors include reaction temperature, solvent choice (e.g., acetonitrile with acetic acid catalysis), and microwave irradiation time. For oxazine variants, substituting sulfur-containing reactants with oxygen analogs (e.g., using oxamide instead of dithiooxamide) may require adjusted stoichiometry and reaction conditions .
Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in thiazolo-oxazine derivatives?
- Methodology : Single-crystal X-ray diffraction (employing SHELX programs for refinement) is critical for confirming fused-ring systems and substituent positions . For NMR analysis, - and -NMR spectra (e.g., in DMSO-d) reveal characteristic shifts: the oxazine oxygen deshields adjacent protons (~δ 4.5–5.5 ppm), while thiazole protons appear at δ 7.0–8.5 ppm. 2D NMR techniques (COSY, HSQC) help assign overlapping signals in complex heterocycles .
Q. What are the common challenges in purifying this compound, and how are they addressed?
- Methodology : High-polarity solvents (e.g., ethanol/water mixtures) are used for recrystallization, but column chromatography (silica gel, ethyl acetate/hexane gradients) is often necessary due to byproducts from cyclization side reactions. Purity can be verified via HPLC with UV detection at 254 nm, targeting >95% purity for biological assays .
Advanced Research Questions
Q. How does the electron-accepting nature of thiazolo-oxazine cores influence their applications in organic electronics?
- Methodology : Thiazolo[5,4-d]thiazole derivatives exhibit narrow bandgaps (~2.5–3.0 eV) due to extended π-conjugation, making them suitable as electron-transport layers in OLEDs. For oxazine analogs, computational studies (DFT) predict similar electronic profiles, with HOMO-LUMO gaps tunable via substituents (e.g., electron-donating spirobifluorene groups). Electrochemical analysis (cyclic voltammetry) and UV-vis spectroscopy validate these properties .
Q. What strategies enable regioselective functionalization of this compound?
- Methodology : Electrophilic substitution at the thiazole C-5 position is favored due to electron deficiency. For example, nitration (HNO/HSO) or halogenation (NBS in DMF) can introduce functional handles for cross-coupling (e.g., Suzuki-Miyaura). Microwave-assisted cyclization with orthoesters (e.g., triethyl orthoformate) enables annulation to form fused triazolo or pyrimidine systems .
Q. How do structural variations impact the biological activity of thiazolo-oxazine derivatives?
- Methodology : Substituents at C-2 (e.g., carboxamide groups) enhance anti-inflammatory or antimicrobial activity. In vitro assays (e.g., COX-2 inhibition) combined with molecular docking studies reveal that planar fused-ring systems improve binding to enzyme active sites. Toxicity profiles (e.g., MTT assays) must be evaluated to rule out nonspecific cytotoxicity .
Q. What are the contradictions in reported synthetic yields, and how can they be reconciled?
- Analysis : Discrepancies arise from solvent purity (e.g., trace water in acetonitrile) and reaction scale. For instance, a thiazolo-thiazole synthesis reported 79% yield at 10 mmol scale but dropped to 52% at 100 mmol due to inefficient heat transfer. Optimization via flow chemistry or ball-milling may improve scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
